molecular formula C23H30ClN5O3 B1209344 [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride(1:1) CAS No. 99899-45-3

[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl](bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride(1:1)

Cat. No. B1209344
CAS RN: 99899-45-3
M. Wt: 460.0 g/mol
InChI Key: IHBVUYHTCGEQHD-UHFFFAOYSA-N
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Description

SM-2470 is a chemical compound known for its role as an α1-adrenoceptor antagonist. It exhibits antihypertensive activity, meaning it can lower blood pressure. Additionally, SM-2470 has hypocholesterolemic activity, which involves inhibiting cholesterol absorption .

Preparation Methods

The synthesis of SM-2470 involves several steps. The compound is prepared by reacting (4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine with (bicyclo[2.2.2]oct-5-en-2-yl)methanone hydrochloride under specific conditions. The reaction typically requires a solvent and a catalyst to facilitate the process . Industrial production methods for SM-2470 are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

SM-2470 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SM-2470 may result in the formation of quinazoline derivatives.

Scientific Research Applications

SM-2470 has several scientific research applications:

    Chemistry: It is used as a reference compound in studies involving α1-adrenoceptor antagonists.

    Biology: SM-2470 is used to study the effects of α1-adrenoceptor antagonists on biological systems, particularly in relation to blood pressure regulation and cholesterol metabolism.

    Medicine: The compound is investigated for its potential therapeutic applications in treating hypertension and hypercholesterolemia.

    Industry: SM-2470 may be used in the development of pharmaceuticals targeting α1-adrenoceptors

Mechanism of Action

SM-2470 exerts its effects by binding to α1-adrenoceptors, which are a type of G protein-coupled receptor. By antagonizing these receptors, SM-2470 inhibits the action of endogenous catecholamines like norepinephrine, leading to vasodilation and reduced blood pressure. Additionally, SM-2470 inhibits cholesterol absorption by reducing cholesterol solubilization in the gut micelles .

Comparison with Similar Compounds

SM-2470 is unique among α1-adrenoceptor antagonists due to its dual antihypertensive and hypocholesterolemic activities. Similar compounds include:

SM-2470 stands out due to its additional ability to inhibit cholesterol absorption, making it a valuable compound for research and potential therapeutic applications.

properties

CAS RN

99899-45-3

Molecular Formula

C23H30ClN5O3

Molecular Weight

460.0 g/mol

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride

InChI

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H

InChI Key

IHBVUYHTCGEQHD-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl

Other CAS RN

6638-04-6

synonyms

4-amino-2-(4-(bicyclo(2,2,2)oct-2-ene-5-carbonyl)-1-piperazinyl)-6,7-dimethoxyquinazoline hydrochloride
SM 2470
SM-2470

Origin of Product

United States

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